Amino(fluoro)acetic acid
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Overview
Description
2-Amino-2-fluoroacetic acid is an organic compound with the molecular formula C₂H₄FNO₂ It is a derivative of acetic acid where one hydrogen atom is replaced by an amino group and another by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-fluoroacetic acid can be achieved through several methods. One common approach involves the fluorination of glycine derivatives. For instance, glycine can be treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to yield 2-amino-2-fluoroacetic acid .
Industrial Production Methods
Industrial production of 2-amino-2-fluoroacetic acid typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the choice of fluorinating agents, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-fluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into fluorinated amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorinated carboxylic acids, fluorinated amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-2-fluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: This compound is studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-2-fluoroacetic acid involves its interaction with specific molecular targets. One known target is aconitase, an enzyme in the citric acid cycle. The compound acts as a “suicide” substrate for aconitase, leading to the formation of fluorocitrate, which inhibits the enzyme and disrupts cellular metabolism . This inhibition can have significant biological effects, making the compound useful for studying metabolic pathways and enzyme functions.
Comparison with Similar Compounds
Similar Compounds
Fluoroacetic acid: Similar in structure but lacks the amino group.
2-Fluoro-2-phenylacetic acid: Contains a phenyl group instead of an amino group.
Fluoroalanine: Another fluorinated amino acid with different properties.
Uniqueness
2-Amino-2-fluoroacetic acid is unique due to the presence of both an amino group and a fluorine atom on the same carbon. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit aconitase and disrupt metabolic pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
2-amino-2-fluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4FNO2/c3-1(4)2(5)6/h1H,4H2,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQLSBOGCHHUNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4FNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619783 |
Source
|
Record name | Amino(fluoro)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.06 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13599-60-5 |
Source
|
Record name | Amino(fluoro)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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